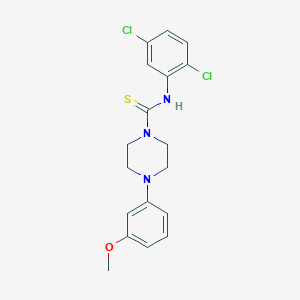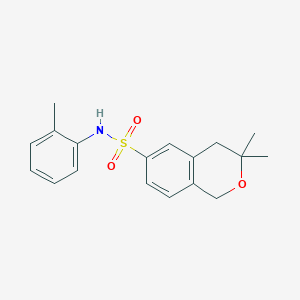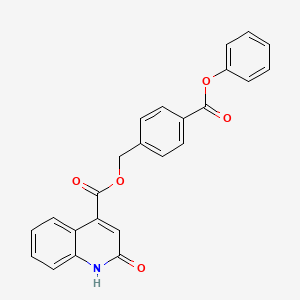
N-(2,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide" often involves multi-step synthetic routes starting from basic chemical building blocks. A typical synthesis might involve nucleophilic substitution reactions, coupling reactions, and the use of protecting groups to selectively modify functional groups. For example, compounds with piperazine as a core structure can be synthesized by reacting piperazine with appropriate halogenated compounds and then further functionalized through reactions with carbonyl compounds or thiocarbonyl compounds (Macalik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized using a variety of spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray crystallography may also be employed to determine the precise three-dimensional arrangement of atoms within the molecule. For instance, Zhang et al. (2007) described the structural characterization of a piperazine derivative, shedding light on the molecular conformation and interactions within the crystal lattice (Zhang et al., 2007).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : Research has shown that compounds structurally related to "N-(2,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide" have been synthesized and tested for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Antifungal and Hypoglycemic Activities : Another study focused on the synthesis of N-(1-adamantyl)carbothioamide derivatives, including those with piperazine structures, showing significant antibacterial activity against specific pathogens and potential hypoglycemic effects in diabetic rat models (Al-Abdullah et al., 2015).
Drug Discovery and Development
Dopamine Receptor Ligands : The synthesis and in vitro binding of N-phenyl piperazine analogs have been investigated for their affinities towards dopamine receptors. This research provides insights into the development of compounds that could serve as probes for studying the pharmacology of dopamine receptors, potentially leading to therapeutic applications (Chu et al., 2005).
Serotonin Antagonist Development : Analogues of the 5-HT1A serotonin antagonist containing arylpiperazine structures have been explored for their reduced affinity towards alpha 1-adrenergic receptors, aiming to achieve better selectivity and efficacy for potential therapeutic use (Raghupathi et al., 1991).
Molecular and Chemical Analysis
- Spectroscopic Investigations : Detailed spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, on phenyl substituted compounds related to arylpiperazines, have contributed to a deeper understanding of their structural and electronic properties, offering valuable information for further chemical and pharmacological research (Prabavathi et al., 2015).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS/c1-24-15-4-2-3-14(12-15)22-7-9-23(10-8-22)18(25)21-17-11-13(19)5-6-16(17)20/h2-6,11-12H,7-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPJCRWMYGRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4540351.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4540356.png)
![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4540380.png)
![3-[(2,4-difluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4540384.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540388.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4540401.png)
![N-[2-(4-fluorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4540404.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4540415.png)

![2-{[(4-iodophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B4540435.png)

![3-(3-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4540449.png)
![3-(4-oxo-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4540452.png)